molecular formula C19H20O6 B8525196 [3-(4-Methoxy-phenyl)-oxiranyl]-(3,4,5-trimethoxy-phenyl)-methanone CAS No. 851729-15-2

[3-(4-Methoxy-phenyl)-oxiranyl]-(3,4,5-trimethoxy-phenyl)-methanone

Cat. No. B8525196
M. Wt: 344.4 g/mol
InChI Key: BFBOCNWCUSKNOS-UHFFFAOYSA-N
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Patent
US08058297B2

Procedure details

To a stirred solution of [3-(4-methoxy-phenyl)-oxiranyl]-(3,4,5-trimethoxy-phenyl)-methanone (0.5 g, 1.45 mmol) in dry ether (15 mL) was added BF3.Et2O (2.52 mL) slowly. After the addition, it was heated to reflux for 1 h. After the reaction mixture had cooled to room temperature, it was poured into ice-H2O (100 mL). The etheral layer was separated and the aqueous layer was extracted with ether (10 mL×3). The combined ether layers were washed with H2O (20 mL×2) and concentrated to dryness. The residue was then transferred with EtOH (3 mL) to a flask suited for a microwave reactor, and hydroxylamine hydrochloride (0.32 g, 4.6 mmol) and pyridine (1 mL) were added. The mixture was heated and stirred in a microwave reactor at 130° C. for 30 min. The reaction mixture was then cooled to room temperature and poured into ice-H2O (20 mL). The solid material was collected and washed with H2O. After preparative HPLC or repeated solvating gas chromatography (SGC) (hexane to 14% Hexane/EtOAc), the product 4-(4-Methoxy-phenyl)-5-(3,4,5-trimethoxy-phenyl)-isoxazole was obtained as a light yellow solid. 1H-NMR (CDCl3) δ 3.70 (s, 6H), 3.82 (s, 3H), 3.85 (s, 3H), 6.85 (s, 2H), 6.94 (d, 2H, J=8), 7.33 (d, 2H, J=8), 8.30 (s, 1H) ppm; ESMS calcd for C19H19NO5: 341.0. Found: 342.0 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=CC([CH:9]2O[CH:10]2[C:12]([C:14]2[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=2)=[O:13])=CC=1.B(F)(F)F.C[CH2:31][O:32][CH2:33][CH3:34].Cl.[NH2:36]O.N1C=[CH:42][CH:41]=[CH:40][CH:39]=1>CCOCC>[CH3:31][O:32][C:33]1[CH:34]=[CH:42][C:41]([C:10]2[CH:9]=[N:36][O:13][C:12]=2[C:14]2[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=2)=[CH:40][CH:39]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1C(O1)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
2.52 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ice H2O
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.32 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
ice H2O
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in a microwave reactor at 130° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition, it
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The etheral layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (10 mL×3)
WASH
Type
WASH
Details
The combined ether layers were washed with H2O (20 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was then transferred with EtOH (3 mL) to a flask
CUSTOM
Type
CUSTOM
Details
suited for a microwave reactor
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid material was collected
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=NOC1C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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